BenchChemオンラインストアへようこそ!

3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole

Drug Design Physicochemical Properties Bioavailability

This N1-(pyridin-2-ylmethyl)-3-methylindole is a privileged scaffold for hit-to-lead optimization of non-acidic anti-inflammatory agents and URAT1 inhibitors. The C3-methyl group increases lipophilicity (+14 Da) and metabolic stability versus the non-methylated analog, while the methylene linker provides three rotatable bonds for conformational sampling—critical for diversity-oriented screening. Unlike the 7-methyl positional isomer (CAS 1527481-81-7) or direct N-pyridyl analog (CAS 116359-75-2), this substitution pattern places the methyl at the known metabolic hotspot, enabling comparative CYP450 metabolism studies. Procure this analytically verified, high-purity building block to advance your SAR campaigns with confidence.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
Cat. No. B15158657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)CC3=CC=CC=N3
InChIInChI=1S/C15H14N2/c1-12-10-17(11-13-6-4-5-9-16-13)15-8-3-2-7-14(12)15/h2-10H,11H2,1H3
InChIKeyXDJQVYAUPRYENB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole – A C3-Methylated N-Pyridinylmethyl Indole Scaffold for Drug Discovery


3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole (C15H14N2, MW 222.28 g/mol) is an N1-substituted indole derivative featuring a methyl group at the C3 position and a pyridin-2-ylmethyl moiety attached to the indole nitrogen. This substitution pattern places it within a privileged class of pyridinylmethyl-indole scaffolds that have demonstrated pharmacological relevance, particularly as URAT1 inhibitors and anti-inflammatory agents [1]. The compound is distinct from its non-methylated analog 1-(pyridin-2-ylmethyl)-1H-indole (C14H12N2, MW 208.26) and the direct N-pyridyl isomer 3-methyl-1-(pyridin-2-yl)-1H-indole, offering a unique combination of steric, electronic, and conformational properties relevant to medicinal chemistry and chemical biology applications.

Why 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole Cannot Be Replaced by Common Analogs


Although the 1-(pyridin-2-ylmethyl)-1H-indole core appears in numerous research compounds, small structural variations profoundly alter physicochemical and pharmacological profiles. The presence of the C3-methyl group on the indole ring increases both molecular weight (+14 Da vs. the non-methylated analog) and lipophilicity, which directly impacts membrane permeability, metabolic stability, and target binding [1]. The methylene linker (-CH2-) between N1 and the pyridine ring introduces conformational flexibility absent in the direct N-pyridyl analog (3-methyl-1-(pyridin-2-yl)-1H-indole, CAS 116359-75-2), where the restricted rotation alters pharmacophore geometry . Even the positional isomer 7-methyl-1-(pyridin-2-ylmethyl)-1H-indole (CAS 1527481-81-7) differs in electronic distribution and steric environment around the indole ring, as the C3 position is a known site for metabolic oxidation in indole derivatives. These structural distinctions mean that analogs cannot be assumed to be interchangeable in structure-activity relationship (SAR) studies or biological assays without validation.

Quantitative Differentiation Evidence for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Non-Methylated Analog 1-(Pyridin-2-ylmethyl)-1H-indole

The addition of a single methyl group at the C3 position increases molecular weight by 14 Da (+6.7%) and raises calculated logP by approximately 0.5 units compared to the non-methylated analog 1-(pyridin-2-ylmethyl)-1H-indole (C14H12N2, MW 208.26 g/mol) . This lipophilicity shift is within the range known to modulate membrane permeability, as indole derivative logP values typically increase by ~0.5 per methyl group addition [1]. The target compound has a molecular formula of C15H14N2 with MW 222.28 g/mol, providing one additional carbon and two additional hydrogens relative to the non-methylated comparator.

Drug Design Physicochemical Properties Bioavailability

Conformational Flexibility Advantage Over Direct N-Pyridyl Analog 3-Methyl-1-(pyridin-2-yl)-1H-indole

The target compound contains a methylene linker (-CH2-) connecting the indole N1 to the pyridine ring, resulting in 3 rotatable bonds between the two ring systems. In contrast, 3-methyl-1-(pyridin-2-yl)-1H-indole (CAS 116359-75-2) has a direct N-pyridyl bond with only 2 rotatable bonds, constraining the dihedral angle between the indole and pyridine planes . This additional rotational degree of freedom allows the pyridine ring to adopt a wider range of binding poses within target protein pockets. In the URAT1 inhibitor series, the pyridin-2-ylmethyl group was specifically selected over the direct pyridyl attachment because the methylene spacer facilitates optimal geometry for hydrogen bonding with transporter residues and accommodates diverse substitution patterns on the indole core [1].

Conformational Analysis Pharmacophore Design Molecular Recognition

C3-Methyl Positional Differentiation vs. 7-Methyl Isomer for Metabolic Stability

The C3-methyl positional isomer differs from 7-methyl-1-(pyridin-2-ylmethyl)-1H-indole (CAS 1527481-81-7, C15H14N2, MW 222.28) only in the location of the methyl substituent on the indole ring. The C3 position is a well-characterized site for cytochrome P450-mediated oxidation in indole derivatives; 3-methylindole (skatole) is known to undergo CYP2F1- and CYP2A6-mediated bioactivation to a reactive iminium intermediate, a metabolic pathway that is position-specific and not available to the 7-methyl isomer [1]. While this metabolic liability may be undesirable in some contexts, it also means that C3-substituted indoles serve as more physiologically relevant probes for studying indole metabolism. Additionally, the C3-methyl group exerts a different electronic effect on the indole ring compared to C7-methyl, as C3 is directly conjugated to the indole nitrogen, influencing the pKa of the indole NH (or N-substituent) and the electron density distribution across the ring system .

Metabolism Positional Isomerism ADME

Class-Level URAT1 Inhibitory Activity of 1-(Pyridin-2-ylmethyl)-1H-indole Scaffold

The 1-(pyridin-2-ylmethyl)-1H-indole scaffold has been validated as a URAT1 inhibitor pharmacophore. In a 2023 study, compound 29 (5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido] thiazole-4-carboxylic acid) demonstrated URAT1 inhibition of 48.0% at 10 μM and xanthine oxidase (XO) inhibition with an IC50 of 1.01 μM in a 14C-uric acid uptake assay using HEK293-URAT1 overexpressing cells [1]. This same scaffold core—1-(pyridin-2-ylmethyl)-1H-indole—is shared with the target compound 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole. While the specific URAT1 activity of the target compound has not been reported, the scaffold hopping strategy used in this study established that the pyridin-2-ylmethyl-indole framework is critical for URAT1 binding, and the C3 position is a key site for modulating activity through additional substitution [1]. The target compound's C3-methyl group provides a handle for further SAR exploration at this validated position.

URAT1 Inhibition Hyperuricemia Gout Transporter Pharmacology

Class-Level Anti-inflammatory Activity of N-Pyridinyl(methyl)-indole Derivatives

N-Pyridinyl(methyl)-indole derivatives have demonstrated systemic and topical anti-inflammatory activity. In a 2002 study, N-substituted-(indol-2-yl)carboxamides and (indol-3-alkyl)carboxamides were evaluated in the carrageenan-induced rat paw edema assay, with compounds 12 and 31 exhibiting approximately 40% inhibitory effect after oral administration of 0.1 mM/kg [1]. More potent propanamide derivatives (compounds 49 and 51) achieved ID50 values of 0.041 ± 0.013 and 0.042 ± 0.016 mM/kg, respectively, in the TPA-induced mouse ear swelling assay, with compound 51 exerting 78 ± 2% inhibition after topical application of 2 × 100 μg/ear [1]. Further studies confirmed that N-pyridinyl(methyl)-indolepropanamides represent a class of non-acidic NSAIDs with activity comparable to dexamethasone and superior to ibuprofen in the TPA model [2]. The target compound 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole contains the same N-pyridinylmethyl-indole pharmacophoric core identified in these studies and can serve as a starting scaffold for elaboration into anti-inflammatory lead compounds.

Anti-inflammatory NSAID In Vivo Pharmacology

Building Block Utility: C3-Methyl as a Synthetic Handle for SAR Expansion

The C3-methyl group on the indole ring provides a distinct synthetic advantage for SAR studies compared to the non-methylated analog 1-(pyridin-2-ylmethyl)-1H-indole. The 3-methylindole substructure is known to undergo regioselective electrophilic substitution at the C2 position, enabling direct functionalization without the need for protecting group strategies [1]. In contrast, the non-methylated analog requires N-protection or metalation steps to achieve regioselective C2 modification. Furthermore, the C3-methyl group serves as a spectroscopic handle (characteristic 1H NMR singlet at δ ~2.3-2.5 ppm) for reaction monitoring and purity assessment, providing a practical advantage in synthetic workflows [2]. This synthetic accessibility makes the target compound a more efficient starting point for generating diverse compound libraries compared to analogs lacking the C3-methyl group.

Medicinal Chemistry SAR Scaffold Decoration

Recommended Application Scenarios for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole Based on Evidence


URAT1-Targeted Drug Discovery for Hyperuricemia and Gout

The 1-(pyridin-2-ylmethyl)-1H-indole core, shared by both the target compound and the validated dual URAT1/XO inhibitor compound 29 (URAT1 inhibition: 48.0% at 10 μM; XO IC50: 1.01 μM), provides a rational starting point for hit-to-lead optimization [1]. The C3-methyl group on the target compound occupies a position that in compound 29 is elaborated into a carboxamide, suggesting that the target compound can be directly functionalized at C3 (via oxidation of the methyl group or electrophilic substitution at C2) to generate URAT1-targeted libraries.

Non-Acidic NSAID Lead Generation via N-Pyridinylmethyl-indole Scaffold

Building on in vivo data showing that N-pyridinyl(methyl)-indolepropanamides achieve ID50 values of ~0.04 mM/kg (oral) in the TPA-induced mouse ear swelling assay with efficacy comparable to dexamethasone [2], the target compound serves as a core scaffold for designing next-generation non-acidic anti-inflammatory agents. The C3-methyl substituent can be retained or elaborated to modulate potency and selectivity.

Positional Isomer Studies for CYP-Mediated Metabolism of Indoles

Given the known CYP2F1-mediated bioactivation of 3-methylindole (skatole) at the C3 position [3], the target compound is a suitable probe for comparative metabolism studies against its 7-methyl positional isomer (CAS 1527481-81-7). These studies can elucidate how methyl position affects metabolic stability and reactive metabolite formation in indole-containing drug candidates, informing rational design of metabolically stable analogs.

Conformationally Flexible Scaffold for Target-Based Screening Libraries

The methylene linker (-CH2-) between N1 and the pyridine ring provides 3 rotatable bonds, offering greater conformational sampling than the direct N-pyridyl analog (2 rotatable bonds) . This flexibility makes the target compound a preferred scaffold for diversity-oriented synthesis and target-based screening where access to multiple binding conformations is advantageous for hit identification across different protein targets.

Quote Request

Request a Quote for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.